molecular formula C19H23NO4 B2651468 (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid CAS No. 1076197-04-0

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid

Cat. No.: B2651468
CAS No.: 1076197-04-0
M. Wt: 329.396
InChI Key: BFBAJLQTONSFEB-UHFFFAOYSA-N
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Description

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid is a compound of interest in various fields of chemistry and biology. It is characterized by the presence of a naphthalene ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

    Protection of Amino Group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.

    Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a series of reactions, including alkylation and oxidation.

    Coupling Reactions: The naphthalene ring is coupled with the protected amino acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of protein-ligand interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The presence of the Boc protecting group allows for selective deprotection and subsequent reactions, making it a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    (R,S)-Boc-3-amino-2-(phenylmethyl)-propionic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

    (R,S)-Boc-3-amino-2-(benzyl)-propionic acid: Another similar compound with a benzyl group.

Uniqueness

(R,S)-Boc-3-amino-2-(naphthalen-2-ylmethyl)-propionic acid is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in studies involving aromatic interactions.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-16(17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBAJLQTONSFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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